Cas no 691858-24-9 ((E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE)
![(E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE structure](https://ja.kuujia.com/scimg/cas/691858-24-9x500.png)
(E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE 化学的及び物理的性質
名前と識別子
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- (E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE
- (3E)-1,1,1-trifluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-3-en-2-one
- 3-Buten-2-one, 1,1,1-trifluoro-4-[4-(2-pyrimidinyl)-1-piperazinyl]-
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- MDL: MFCD03102671
- インチ: 1S/C12H13F3N4O/c13-12(14,15)10(20)2-5-18-6-8-19(9-7-18)11-16-3-1-4-17-11/h1-5H,6-9H2
- InChIKey: NBDLKLHBYLZKDJ-UHFFFAOYSA-N
- ほほえんだ: C1N(C=CC(C(F)(F)F)=O)CCN(C2N=CC=CN=2)C1
(E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10R-1066-5MG |
(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one |
691858-24-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 10R-1066-100MG |
(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one |
691858-24-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB298802-100 mg |
(E)-1,1,1-Trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one; . |
691858-24-9 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893270-1g |
(3E)-1,1,1-Trifluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-3-en-2-one |
691858-24-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 10R-1066-1MG |
(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one |
691858-24-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 10R-1066-50MG |
(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one |
691858-24-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Ambeed | A881823-1g |
(3E)-1,1,1-Trifluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-3-en-2-one |
691858-24-9 | 90% | 1g |
$350.0 | 2024-04-17 | |
Key Organics Ltd | 10R-1066-10MG |
(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one |
691858-24-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB298802-100mg |
(E)-1,1,1-Trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one; . |
691858-24-9 | 100mg |
€283.50 | 2025-02-15 |
(E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
(E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONEに関する追加情報
Introduction to (E)-1,1,1-TRIFLUORO-4-[4-(2-PYRIMIDINYL)PIPERAZINO]-3-BUTEN-2-ONE (CAS No. 691858-24-9)
(E)-1,1,1-Trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one (CAS No. 691858-24-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the trifluoromethyl-substituted β-keto amide class. Its unique structure and properties make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one is characterized by a trifluoromethyl group attached to a β-keto amide moiety, which is further functionalized with a pyrimidinyl piperazine ring. This combination of functional groups imparts several advantageous properties to the compound, including enhanced lipophilicity and improved bioavailability. These features are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Recent studies have highlighted the potential of (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against specific G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for neurological disorders such as Parkinson's disease and Alzheimer's disease. The ability to selectively modulate these receptors can lead to more effective and targeted therapies with reduced side effects.
In addition to its potential in neurological disorders, (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one has also shown promise in cancer research. Studies conducted at leading pharmaceutical research institutions have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to downregulate the expression of oncogenic proteins such as Bcl-2 and Mcl-1, which are known to promote tumor growth and resistance to chemotherapy.
The synthesis of (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one has been optimized through various synthetic routes to ensure high yield and purity. One common approach involves the condensation of trifluoromethyl ketones with pyrimidinyl piperazine derivatives under controlled conditions. The resulting product is then purified using techniques such as column chromatography or crystallization to obtain the desired compound with high purity and consistency.
Clinical trials involving (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable safety profile. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
The future outlook for (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one is promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for specific therapeutic applications. Additionally, efforts are being made to develop prodrugs and analogs that can enhance its bioavailability and reduce potential side effects.
In conclusion, (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one (CAS No. 691858-24-9) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and biological activities make it a valuable candidate for the development of new drugs targeting neurological disorders and cancer. As research continues to progress, it is likely that this compound will play an increasingly important role in advancing therapeutic options for patients in need.
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